

6,8-Difluorochroman-4-one CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,8-Difluorochroman-4-one

Cat. No.: B1585910

[Get Quote](#)

An In-depth Technical Guide to **6,8-Difluorochroman-4-one**: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **6,8-Difluorochroman-4-one**, a fluorinated heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug development. We will explore its chemical identity, physicochemical properties, plausible synthetic routes, and its emerging role as a privileged scaffold in the design of novel therapeutic agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Core Chemical Identity and Physicochemical Properties

6,8-Difluorochroman-4-one belongs to the chromanone class of compounds, which are bicyclic structures consisting of a benzene ring fused to a pyranone ring. The strategic placement of two fluorine atoms on the aromatic ring at positions 6 and 8 significantly modulates the molecule's electronic properties and metabolic stability, making it an attractive starting point for library synthesis and lead optimization.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 259655-01-1.[\[1\]](#)[\[2\]](#)

Table 1: Compound Identification

Identifier	Value
CAS Number	259655-01-1 [1] [2] [3]
IUPAC Name	6,8-Difluoro-2,3-dihydro-4H-chromen-4-one
Synonyms	6,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one [2]
Molecular Formula	C ₉ H ₆ F ₂ O ₂ [1] [2] [3]
Molecular Weight	184.14 g/mol [1]
InChI Key	IYQNYCVNEQXHGU-UHFFFAOYSA-N [3]

Table 2: Physicochemical and Computed Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	26.3 Å ²	ChemScene [1]
LogP (Octanol-Water Partition Coefficient)	1.93	ChemScene [1]
Hydrogen Bond Acceptors	2	ChemScene [1]
Hydrogen Bond Donors	0	ChemScene [1]
Rotatable Bonds	0	ChemScene [1]

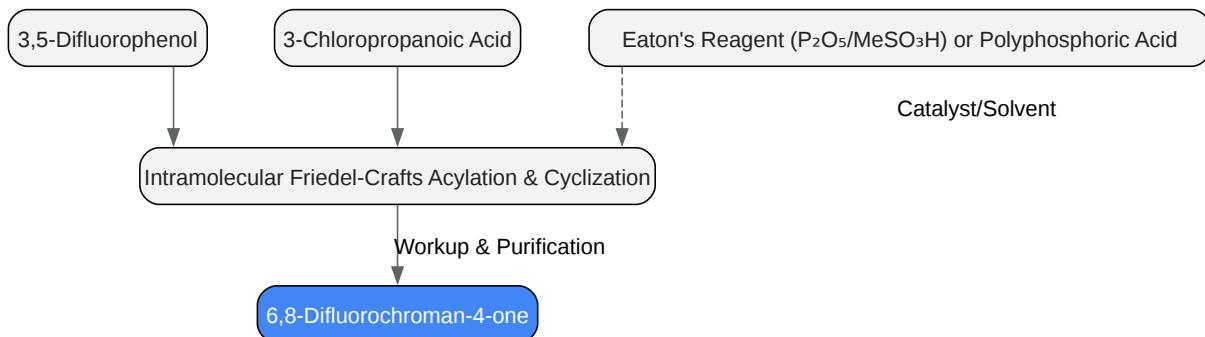
Synthesis and Manufacturing Insights

While specific, peer-reviewed synthetic procedures for **6,8-Difluorochroman-4-one** are not extensively published, its structure lends itself to established methodologies for chromanone synthesis. A highly plausible and efficient route involves an intramolecular Friedel-Crafts-type

cyclization of a 3-(halophenyl)propanoic acid derivative. This approach offers high yields and good control over the final structure.

A proposed synthetic pathway would begin with 3,5-difluorophenol, which undergoes reaction with 3-chloropropionyl chloride to form an ester, followed by a Fries rearrangement and subsequent intramolecular cyclization. A more direct approach, adapted from the synthesis of related hydroxychromanones, involves the Friedel-Crafts acylation of a protected difluorophenol followed by cyclization.[4][5]

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed one-pot synthesis of **6,8-Difluorochroman-4-one**.

Experimental Protocol: Proposed Synthesis

This protocol is a conceptual, field-proven approach based on established chromanone syntheses.[4][5] It should be optimized for scale and specific laboratory conditions.

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, combine 3,5-difluorophenol (1.0 eq) and 3-chloropropionic acid (1.1 eq).

- Catalyst Addition: Cautiously add Eaton's Reagent (7.5% P_2O_5 in methanesulfonic acid) or polyphosphoric acid (PPA) as the solvent and catalyst under a nitrogen atmosphere. The amount should be sufficient to ensure complete dissolution and stirring (approx. 10-20 mL per gram of phenol).
 - Causality: Eaton's Reagent and PPA are powerful dehydrating agents and non-nucleophilic acids that are exceptionally effective at promoting Friedel-Crafts acylation reactions, which are necessary for forming the carbon-carbon bond to build the new ring.
- Reaction Execution: Heat the mixture to 70-90°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
- Workup and Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
 - Trustworthiness: This quenching step is critical. The hydrolysis of the strong acid reagent is highly exothermic. A slow, controlled addition to a large volume of ice prevents dangerous temperature spikes and ensures the product precipitates cleanly.
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, non-polar solvent like hexane to remove non-polar impurities.
- Purification: The crude **6,8-Difluorochroman-4-one** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product of high purity.

Applications in Drug Discovery and Medicinal Chemistry

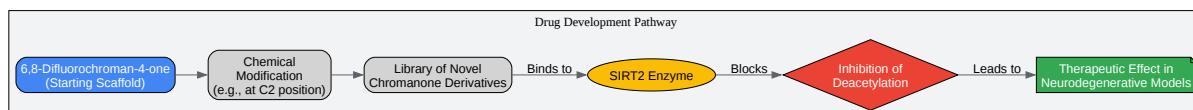
The chroman-4-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The introduction of fluorine atoms, as in **6,8-Difluorochroman-4-one**, further enhances its utility.

Key Advantages of the 6,8-Difluoro Substitution:

- Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life *in vivo*.^[6]
- Binding Affinity: Fluorine's high electronegativity can alter the acidity of nearby protons and create favorable electrostatic interactions (e.g., with amide backbones in proteins), potentially enhancing binding affinity and target selectivity.^[6]
- Lipophilicity: Fluorine substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability.

Scaffold for Sirtuin 2 (SIRT2) Inhibitors

Sirtuins are a class of histone deacetylases (HDACs) implicated in aging and neurodegenerative disorders like Parkinson's and Alzheimer's disease. Research has shown that substituted chroman-4-ones are effective and selective inhibitors of SIRT2.^[7] Specifically, studies have found that electron-withdrawing groups at the 6 and 8 positions are favorable for high potency.^[7] **6,8-Difluorochroman-4-one** is therefore an ideal starting point for developing novel SIRT2 inhibitors.



[Click to download full resolution via product page](#)

Caption: Role of the scaffold in developing SIRT2 inhibitors.

Intermediate for Complex Pharmaceutical Agents

Fluorinated chromanones are key intermediates in the synthesis of more complex drugs. For example, the related compound (R)-5,7-Difluorochroman-4-ol, which is derived from the

corresponding chromanone, is a pivotal intermediate in the synthesis of Tegoprazan, a modern potassium-competitive acid blocker (P-CAB) used for treating acid-related gastric conditions.^[8] This demonstrates the value of the difluorochromanone core in building sophisticated, pharmacologically active molecules.

Supplier and Procurement Information

6,8-Difluorochroman-4-one is commercially available from several chemical suppliers, typically for research and development purposes. It is crucial to source from reputable vendors to ensure high purity and batch-to-batch consistency.

Table 3: Commercial Suppliers

Supplier	Typical Purity	Notes
ChemScene	≥98%	Offers various pack sizes. ^[1]
CP Lab Safety	95%	For professional research and manufacturing use only. ^[2]
CymitQuimica	98%	Distributes for Fluorochem; intended for lab use. ^[3]
Fluorochem	98%	A primary manufacturer of fluorinated compounds. ^[3]

Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers should perform their own due diligence.

Safety, Handling, and Storage

Safety:

- As with all laboratory chemicals, **6,8-Difluorochroman-4-one** should be handled in a well-ventilated fume hood.
- Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Handling:

- Avoid inhalation of dust or contact with skin and eyes.
- It is classified as a hazardous material for shipping by some vendors.[1]

Storage:

- Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Room temperature storage is generally acceptable.[1]

Conclusion

6,8-Difluorochroman-4-one is more than a simple chemical intermediate; it is a strategically designed building block with significant potential in modern drug discovery. Its difluorinated chromanone core offers a unique combination of metabolic stability, synthetic versatility, and a proven track record as a privileged scaffold for targeting complex enzymes like SIRT2. For medicinal chemists and drug development teams, this compound represents a valuable starting point for creating next-generation therapeutics, particularly in the fields of neurodegeneration and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 6,8-Difluorochroman-4-one | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavanoid Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]

- 8. nbino.com [nbino.com]
- To cite this document: BenchChem. [6,8-Difluorochroman-4-one CAS number and supplier information]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585910#6-8-difluorochroman-4-one-cas-number-and-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com